3-chloro-N-(2-methoxyphenyl)benzamide
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Overview
Description
3-chloro-N-(2-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 3-position and a methoxy group at the 2-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methoxyphenyl)benzamide typically involves the condensation of 3-chlorobenzoic acid with 2-methoxyaniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-chloro-N-(2-methoxyphenyl)benzaldehyde or 3-chloro-N-(2-methoxyphenyl)benzoic acid.
Reduction: Formation of 3-chloro-N-(2-methoxyphenyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(2-methoxyphenyl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-methylphenyl)benzamide
- 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide
- 4-chloro-N-(3-methoxyphenyl)benzamide
Uniqueness
3-chloro-N-(2-methoxyphenyl)benzamide is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
54979-75-8 |
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Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
3-chloro-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,1H3,(H,16,17) |
InChI Key |
WSBUHLCNENMCJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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